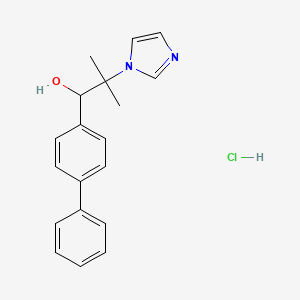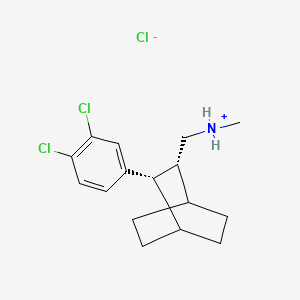
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.2)octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted analogs.
Aplicaciones Científicas De Investigación
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Chemistry: It is utilized in the development of new materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- cis-2-(3,4-Dichlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(3,4-Dichlorophenyl)-3-ethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is unique due to its specific substitution pattern and the presence of the methylaminomethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry.
Propiedades
Número CAS |
62373-90-4 |
|---|---|
Fórmula molecular |
C16H22Cl3N |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-13-10-2-4-11(5-3-10)16(13)12-6-7-14(17)15(18)8-12;/h6-8,10-11,13,16,19H,2-5,9H2,1H3;1H/t10?,11?,13-,16-;/m1./s1 |
Clave InChI |
UJDZTUBJBIXAGT-QYTBXVMCSA-N |
SMILES isomérico |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC(=C(C=C3)Cl)Cl.[Cl-] |
SMILES canónico |
C[NH2+]CC1C2CCC(C1C3=CC(=C(C=C3)Cl)Cl)CC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


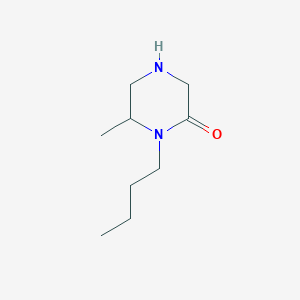
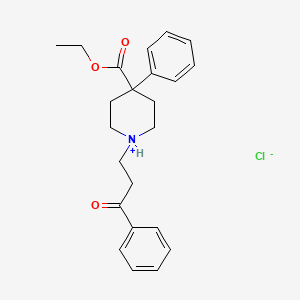
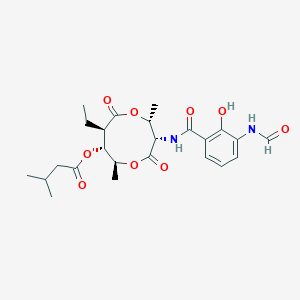
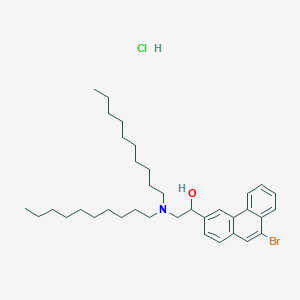

![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
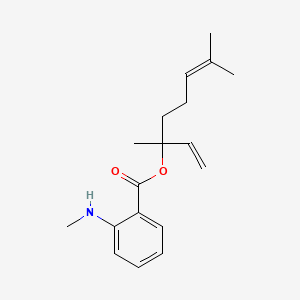
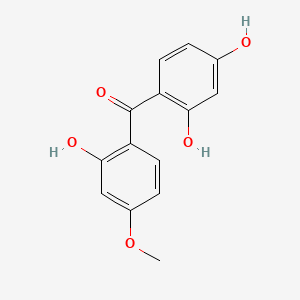
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)

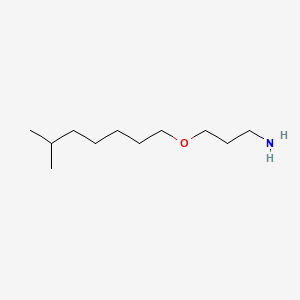
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
